molecular formula C16H14F3NO3S B2702377 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034339-66-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2702377
CAS RN: 2034339-66-5
M. Wt: 357.35
InChI Key: RBTCQXRXFKNYPR-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceuticals due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The acetyl group attached to the thiophene ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide moiety, the thiophene ring, and the trifluoromethoxy group . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzamide moiety might undergo hydrolysis under acidic or basic conditions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the benzamide moiety might increase its solubility in polar solvents, while the acetyl group on the thiophene ring might enhance its lipophilicity .

Scientific Research Applications

Antiarrhythmic Activity

Compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, particularly those with trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been synthesized and evaluated for their antiarrhythmic activities. For instance, benzamides characterized by trifluoroethoxy substituents showed potent oral antiarrhythmic activity in mice. This suggests potential avenues for developing new antiarrhythmic agents (Banitt et al., 1977).

Antitubercular Agents

Research on derivatives of benzamide structures has led to the development of compounds with promising antitubercular activity. Novel derivatives synthesized using ultrasonication as a green chemistry tool demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as leads in antitubercular drug discovery (Nimbalkar et al., 2018).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activities. These compounds showed moderate to excellent activity against various cancer cell lines, suggesting the importance of the benzamide scaffold in the design of anticancer drugs (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target . The benzamide moiety is often associated with inhibition of enzymes, while the thiophene ring might interact with various biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-10(21)14-7-6-13(24-14)8-9-20-15(22)11-2-4-12(5-3-11)23-16(17,18)19/h2-7H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCQXRXFKNYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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